molecular formula C8H7NO3 B14842443 2-Acetyl-5-hydroxyisonicotinaldehyde

2-Acetyl-5-hydroxyisonicotinaldehyde

Cat. No.: B14842443
M. Wt: 165.15 g/mol
InChI Key: LEUQGFBUULOIHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-hydroxyisonicotinaldehyde typically involves the coupling of specific precursors under controlled conditions. One common method involves the reaction of 2-acetyl-5-hydroxybenzaldehyde with isonicotinic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-5-hydroxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetyl-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects .

Comparison with Similar Compounds

    2-Acetyl-5-hydroxybenzaldehyde: Shares a similar structure but lacks the isonicotinic acid moiety.

    5-Hydroxyisonicotinaldehyde: Similar backbone but without the acetyl group.

    2-Acetylisonicotinaldehyde: Lacks the hydroxy group

Uniqueness: 2-Acetyl-5-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups on an isonicotinaldehyde backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-acetyl-5-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)8(12)3-9-7/h2-4,12H,1H3

InChI Key

LEUQGFBUULOIHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)C=O)O

Origin of Product

United States

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